molecular formula C19H22N2O4S B2758025 4-methoxy-3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 905683-84-3

4-methoxy-3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2758025
CAS No.: 905683-84-3
M. Wt: 374.46
InChI Key: XQIFIDAAIQKEDA-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core substituted with a methoxy group, a methyl group, and a pyrrolidinyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of an appropriate amine with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the p-Tolyl Group: The p-tolyl group is introduced via a Friedel-Crafts alkylation reaction, where toluene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Sulfonamide Formation: The sulfonamide moiety is formed by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Methoxy and Methyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a formyl group, while reduction of the sulfonamide could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, 4-methoxy-3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The sulfonamide group is known for its antibacterial properties, and modifications of the molecule could lead to new antibiotics or other pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(p-tolyl)benzenesulfonamide: Lacks the pyrrolidinone ring, making it less complex.

    3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide: Lacks the methoxy group, potentially altering its reactivity and biological activity.

    N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide: Lacks both the methoxy and methyl groups, simplifying its structure.

Uniqueness

The unique combination of functional groups in 4-methoxy-3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide provides it with distinct chemical and biological properties. The presence of the methoxy and methyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13-4-6-16(7-5-13)21-12-15(11-19(21)22)20-26(23,24)17-8-9-18(25-3)14(2)10-17/h4-10,15,20H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIFIDAAIQKEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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